BenchChemオンラインストアへようこそ!

7-(Methylsulfanyl)[1,2,4]triazolo[3,4-a]phthalazine

Lipophilicity LogP Drug metabolism

7-(Methylsulfanyl)[1,2,4]triazolo[3,4-a]phthalazine (CAS 663214-69-5; synonym: 7-methylthio Tri-P) is a heterocyclic compound belonging to the triazolophthalazine class, characterized by a fused [1,2,4]triazole and phthalazine ring system bearing a methylsulfanyl (–SCH₃) substituent at the 7-position. With a molecular formula C₁₀H₈N₄S and molecular weight of 216.26 g/mol, this compound was first identified in the peer-reviewed literature not as a synthetic target per se, but as the major lipophilic metabolite (M-1) of s-triazolo[3,4-a]phthalazine (Tri-P), a lead compound for antianxiety drug development.

Molecular Formula C10H8N4S
Molecular Weight 216.26 g/mol
CAS No. 663214-69-5
Cat. No. B15161102
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-(Methylsulfanyl)[1,2,4]triazolo[3,4-a]phthalazine
CAS663214-69-5
Molecular FormulaC10H8N4S
Molecular Weight216.26 g/mol
Structural Identifiers
SMILESCSC1=CC=CC2=C1C=NN3C2=NN=C3
InChIInChI=1S/C10H8N4S/c1-15-9-4-2-3-7-8(9)5-12-14-6-11-13-10(7)14/h2-6H,1H3
InChIKeyRVHBKUWNAKYOGX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

7-(Methylsulfanyl)[1,2,4]triazolo[3,4-a]phthalazine: Physicochemical and Metabolic Identity Among Triazolophthalazines


7-(Methylsulfanyl)[1,2,4]triazolo[3,4-a]phthalazine (CAS 663214-69-5; synonym: 7-methylthio Tri-P) is a heterocyclic compound belonging to the triazolophthalazine class, characterized by a fused [1,2,4]triazole and phthalazine ring system bearing a methylsulfanyl (–SCH₃) substituent at the 7-position . With a molecular formula C₁₀H₈N₄S and molecular weight of 216.26 g/mol, this compound was first identified in the peer-reviewed literature not as a synthetic target per se, but as the major lipophilic metabolite (M-1) of s-triazolo[3,4-a]phthalazine (Tri-P), a lead compound for antianxiety drug development [1]. This metabolic origin distinguishes it from the majority of triazolophthalazine derivatives that are purpose-synthesized for structure–activity relationship (SAR) studies at the 3- and 6-positions [2].

Why Triazolophthalazine Analogs Are Not Interchangeable: The 7-Methylsulfanyl Differentiation Case


The triazolophthalazine scaffold supports diverse biological activities—including anxiolytic, anticonvulsant, benzodiazepine receptor modulation, MAO inhibition, PDE2 inhibition, and anticancer effects—through highly position-dependent substitution [1]. The overwhelming majority of pharmacologically characterized derivatives bear substituents at the 3- and/or 6-positions, with the 7-position remaining largely unexplored in SAR campaigns [2]. The 7-methylsulfanyl compound is unique in that it arises via endogenous hepatic methylation of Tri-P at the 7-position, a metabolic transformation that substantially increases lipophilicity (ΔLogP ≈ +0.84) and polar surface area (ΔPSA ≈ +25.4 Ų) relative to the parent [3]. These physicochemical shifts predict altered membrane permeability, tissue distribution, and metabolic stability compared to any 3- or 6-substituted analog. Consequently, procurement of a generic triazolophthalazine (e.g., Tri-P or 3-methyl-Tri-P) cannot substitute for the 7-methylsulfanyl derivative in studies requiring metabolite identification, pharmacokinetic tracing, or structure-specific mechanistic investigation.

Quantitative Differentiation Evidence for 7-(Methylsulfanyl)[1,2,4]triazolo[3,4-a]phthalazine vs. Closest Analogs


Lipophilicity Advantage: LogP 1.999 vs. Parent Tri-P LogP 1.16

The 7-methylsulfanyl derivative exhibits a computed LogP of 1.999, compared to an ACD/LogP of 1.16 for the parent compound s-triazolo[3,4-a]phthalazine (Tri-P), representing a 72% increase in the logarithmic partition coefficient [1]. This substantial lipophilicity enhancement is a direct consequence of the methylthio (–SCH₃) substitution at the 7-position replacing a hydrogen atom on the phthalazine ring. The experimental observation that 7-methylthio Tri-P is 'more lipophilic than the parent compound' was confirmed chromatographically during its isolation from rat urine [1].

Lipophilicity LogP Drug metabolism ADME Partition coefficient

Polar Surface Area Expansion: PSA 68.38 Ų vs. Tri-P PSA 43 Ų

Introduction of the methylsulfanyl group at the 7-position increases the topological polar surface area (TPSA) from 43 Ų (Tri-P) to 68.38 Ų, a 59% increase . This PSA value remains well within the Veber rule threshold for oral bioavailability (<140 Ų), yet the difference is large enough to influence passive membrane permeation rates. The sulfur atom contributes additional polarizable surface that is absent in all non-thioether triazolophthalazine analogs including Tri-P (unsubstituted at position 7), 3-methyl-Tri-P, and 3-hydroxymethyl-Tri-P.

Polar surface area Drug-likeness Membrane permeability Oral bioavailability prediction

Unique Metabolic Origin: Hepatic 7-Methylthio Conjugation Identified by HR-MS and 2D NMR

7-Methylthio Tri-P was unequivocally identified as the major lipophilic urinary metabolite (M-1) following oral administration of s-triazolo[3,4-a]phthalazine (Tri-P) in rats, using high-resolution mass spectrometry and two-dimensional NMR spectroscopy [1]. The same 7-methylthio conjugate was generated in isolated rat hepatocytes, confirming the liver as the primary site of this biotransformation. In contrast, other known Tri-P metabolites—3-methyl-s-triazolo[3,4-a]phthalazine and 3-hydroxymethyl-s-triazolo[3,4-a]phthalazine—arise from different metabolic pathways (acetylation/cyclization from hydralazine) and do not involve sulfur conjugation [2].

Drug metabolism Biotransformation Metabolite identification Hepatocyte assay Antianxiety lead compound

Substitution Position Specificity: 7-Substitution vs. Prevalent 3- and 6-Substituted Pharmacophores

The overwhelming majority of biologically characterized triazolophthalazine derivatives are substituted at the 3-position (e.g., 3-methyl, 3-propyl, 3-aryl) and/or the 6-position (e.g., 6-alkoxy, 6-alkylamino, 6-heterocyclyl), as documented in patents and medicinal chemistry literature targeting benzodiazepine receptors, GABA-A subtypes, PDE2, and VEGFR-2 [1][2][3]. The 7-position methylsulfanyl substitution represents a regioisomerically distinct chemotype. In the Gruppo Lepetit patent (US 4,788,186) covering 6-substituted-s-triazolo[3,4-a]phthalazines, the general formula explicitly enumerates substituents at positions 3 (R), 6 (R₁), and the benzo ring (R₂, R₃), but does not claim 7-substituted derivatives as a distinct class [1]. Similarly, the GABA-A α3-selective agonist program explored extensive 3- and 6-position modifications without addressing 7-substitution [2].

Regioselectivity Structure-activity relationship Triazolophthalazine Benzodiazepine receptor GABA-A

Prioritized Application Scenarios for Procuring 7-(Methylsulfanyl)[1,2,4]triazolo[3,4-a]phthalazine


Metabolite Reference Standard for Tri-P Pharmacokinetic and ADME Studies

As the authentic 7-methylthio metabolite (M-1) conclusively identified from in vivo rat studies and in vitro hepatocyte incubations, this compound serves as the definitive analytical reference standard for HPLC, LC-MS/MS, and GC-MS methods quantifying Tri-P metabolism. Its higher lipophilicity (LogP 1.999 vs. 1.16) provides distinct chromatographic retention relative to the parent and other metabolites (3-methyl-Tri-P, 3-hydroxymethyl-Tri-P), enabling baseline-resolved separation in reversed-phase systems [1]. Procurement of the synthetic 7-methylsulfanyl derivative eliminates reliance on laborious isolation from biological matrices.

Chemical Biology Probe Development Targeting Underexplored 7-Position SAR

The 7-position of the triazolophthalazine scaffold remains largely absent from published medicinal chemistry campaigns, which have focused overwhelmingly on 3- and 6-substitutions for GABA-A, PDE2, and VEGFR-2 targets [1]. The 7-methylsulfanyl derivative provides a unique starting point for fragment-based screening, combinatorial library design, or functionalization (e.g., oxidation to sulfoxide/sulfone, nucleophilic displacement) to explore novel biological activity profiles with potentially cleaner IP landscapes.

Lipophilicity-Modulated Membrane Permeability Investigation

With a quantified ΔLogP of +0.84 and ΔPSA of +25.38 Ų compared to Tri-P, this compound offers a well-defined physicochemical perturbation for systematic studies correlating sulfur substitution with Caco-2 permeability, PAMPA, blood–brain barrier penetration, and plasma protein binding [1]. The methylsulfanyl group also provides a convenient UV chromophore and potential metabolic handle for oxidative metabolite profiling (sulfoxide/sulfone formation), making it suitable for intrinsic clearance and metabolite identification assays in hepatic microsomal or hepatocyte systems.

Hydralazine Metabolite Pathway Tracing and Toxicological Screening

s-Triazolo[3,4-a]phthalazine derivatives, including Tri-P, 3-methyl-Tri-P, and 3-hydroxymethyl-Tri-P, are established hydralazine metabolites formed via cyclization in acidic conditions [1]. The 7-methylthio derivative represents a further-phase metabolic product of Tri-P. Laboratories conducting comprehensive hydralazine metabolite profiling, impurity analysis for pharmaceutical quality control, or toxicological assessment of hydralazine-related substances require this compound to complete the metabolic map and avoid false-negative identifications.

Quote Request

Request a Quote for 7-(Methylsulfanyl)[1,2,4]triazolo[3,4-a]phthalazine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.